molecular formula C22H19N5O3 B2677860 N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895010-93-2

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2677860
CAS No.: 895010-93-2
M. Wt: 401.426
InChI Key: NHBYVLYEHPGCAY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidinone derivative featuring a 1H-pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 2-methylphenyl group and at position 5 with an acetamide-linked 4-acetylphenyl moiety. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and antiproliferative effects, as observed in analogous compounds . The acetyl group on the phenyl ring may enhance metabolic stability or binding affinity compared to simpler aryl substituents .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-5-3-4-6-19(14)27-21-18(11-24-27)22(30)26(13-23-21)12-20(29)25-17-9-7-16(8-10-17)15(2)28/h3-11,13H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBYVLYEHPGCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the acetylphenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include acetic anhydride, aromatic amines, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with other pyrazolo[3,4-d]pyrimidinone derivatives and acetamide-containing molecules. Key differences lie in the substituents on the pyrazole ring and the acetamide side chain (Table 1).

Table 1: Structural Comparison of Selected Analogues

Compound Name Pyrazole Substituent Acetamide Substituent Core Structure Reference
N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 2-methylphenyl 4-acetylphenyl Pyrazolo[3,4-d]pyrimidin-4-one Target
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-fluorophenyl 2-methoxyphenyl Pyrazolo[3,4-d]pyrimidin-4-one
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl Chloro Pyrazole (non-pyrimidinone)
Example 83 (from ) 3-fluoro-4-isopropoxyphenyl Chromen-4-one complex Pyrazolo[3,4-d]pyrimidin-4-one
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-thio linker 4-nitrophenyl Oxadiazole-pyrimidine hybrid

Key Observations :

  • Electron-Withdrawing vs.
  • Acetamide Side Chain : The 4-acetylphenyl group in the target compound introduces a ketone functionality absent in analogues with methoxy () or nitro () substituents. This could improve solubility or serve as a hydrogen-bond acceptor .
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from structurally related molecules:

Key Observations :

  • Melting Points: The chromenone-containing analogue () exhibits a high melting point (302–304°C), suggesting strong crystalline packing, which may be less pronounced in the target compound due to its acetyl group .
  • Lipophilicity : The target’s predicted LogP (~3.2) is lower than ’s compound (LogP ~4.1), indicating better aqueous solubility, a critical factor for bioavailability .

Biological Activity

N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazolo[3,4-d]pyrimidine core. The molecular formula is C22H19N5O3C_{22}H_{19}N_{5}O_{3}, with a molecular weight of approximately 401.426 g/mol. The structure includes:

  • A central pyrazolo[3,4-d]pyrimidine ring.
  • An acetylphenyl group linked via an amide bond.
  • A methyl-substituted phenyl group.

This structural arrangement is crucial for its biological activity, particularly in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

The primary mechanism of action for this compound involves its interaction with COX enzymes. It has been shown to inhibit both COX-1 and COX-2 activities, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.

In vitro studies have provided IC50 values indicating the potency of this compound against COX enzymes. For instance:

CompoundCOX EnzymeIC50 (μM)
This compoundCOX-20.04 ± 0.01
Celecoxib (control)COX-20.04 ± 0.01

These results suggest that the compound exhibits comparable efficacy to established anti-inflammatory drugs like celecoxib.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound possess significant anti-inflammatory effects. A study evaluating several pyrazolo[3,4-d]pyrimidine derivatives indicated that compounds similar to this compound showed promising results in reducing inflammation in various animal models.

Case Studies

  • Carrageenan-Induced Paw Edema : In this model, the compound was tested for its ability to reduce swelling in rat paws induced by carrageenan injection. The results indicated a significant reduction in edema compared to control groups.
  • Cotton Pellet-Induced Granuloma : This model assessed the chronic inflammatory response. The compound demonstrated a notable decrease in granuloma formation compared to standard anti-inflammatory treatments.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Electron-releasing substituents : These enhance the compound's ability to interact with COX enzymes.
  • Amide bond stability : The stability of the amide bond contributes to sustained biological activity.

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Coupling with α-chloroacetamides : Reacting pyrazolo[3,4-d]pyrimidinone intermediates with α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or THF) .
  • Palladium-catalyzed cyclization : Use formic acid derivatives as CO surrogates for reductive cyclization of nitroarenes or nitroalkenes to form the pyrazolo-pyrimidinone core .
  • Example Yield : While direct data for the target compound is limited, analogous pyrazolo-pyrimidinone derivatives achieve yields up to 72% under optimized conditions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • 1H NMR Spectroscopy : Peaks at δ 13.30 (s, NH), 7.42–7.58 (aromatic protons), and 2.10–2.50 ppm (methyl/acetyl groups) confirm substituent positions .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) for pyrazolo-pyrimidinone derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 450–500 range for similar acetamide derivatives) .

Q. What analytical techniques validate purity and stability?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) to assess purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) .
  • Storage Recommendations : Store at –20°C in inert atmospheres to prevent hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation : Modify the 2-methylphenyl or 4-acetylphenyl groups to assess impact on bioactivity. For example:
    • Replace methyl with halogens (Cl, F) to enhance lipophilicity .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic effects .
  • Biological Assays : Test against kinase targets (e.g., EGFR or CDK2) using enzyme-linked immunosorbent assays (ELISA) .

Q. What computational strategies predict binding affinity or metabolic stability?

Methodological Answer:

  • Molecular Docking : Use the compound’s SMILES string (CN1C=C2C(=N1)...F) to model interactions with ATP-binding pockets (e.g., AutoDock Vina) .
  • ADMET Prediction : Tools like SwissADME calculate logP (≈2.5) and polar surface area (≈90 Ų) to estimate bioavailability .
  • MD Simulations : Simulate solvation effects in water/octanol systems to predict partition coefficients .

Q. How to resolve contradictions in reported synthetic yields or bioactivity?

Methodological Answer:

  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading). For example:
    • Lower yields in THF vs. DMF may stem from poor solubility of intermediates .
    • Bioactivity discrepancies could arise from impurity profiles (validate via HPLC-MS) .
  • Meta-Analysis : Compare crystallographic data (e.g., bond lengths/angles) to identify structural outliers .

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